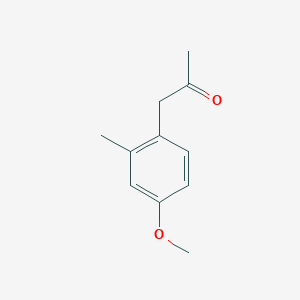
1-(4-Methoxy-2-methylphenyl)propan-2-one
Descripción general
Descripción
1-(4-Methoxy-2-methylphenyl)propan-2-one, also known as PMK, is a chemical compound commonly used in the synthesis of illicit drugs such as MDMA (ecstasy) and methamphetamine. Despite its association with illegal drug production, PMK has several legitimate scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Analytical Characterization : Studies have been conducted on the synthesis and analytical characterization of compounds related to 1-(4-Methoxy-2-methylphenyl)propan-2-one. This includes the differentiation of isomers and by-products during synthesis using various chromatographic and spectroscopic methods (McLaughlin et al., 2017).
X-ray Structures and Computational Studies : Research has been performed on the X-ray structures and computational studies of cathinones, which are related to 1-(4-Methoxy-2-methylphenyl)propan-2-one. This includes the use of techniques like FTIR, UV–Vis, and NMR spectroscopy to characterize these compounds (Nycz et al., 2011).
Biomedical Research
Metabolite Determination : Research has identified specific metabolites of new designer drugs related to 1-(4-Methoxy-2-methylphenyl)propan-2-one in human urine, highlighting major metabolic pathways (Zaitsu et al., 2009).
Antimicrobial and Antiradical Activity : Studies on the antimicrobial and antiradical activities of compounds structurally similar to 1-(4-Methoxy-2-methylphenyl)propan-2-one have been conducted, providing insights into their potential biomedical applications (Čižmáriková et al., 2020).
Material Science and Photophysics
Photophysical Studies : The photophysics of chalcone derivatives related to 1-(4-Methoxy-2-methylphenyl)propan-2-one has been studied, including their phosphorescence properties in various solvents (Bangal et al., 1996).
Organic NLO Crystals : Research on the growth and characterization of organic nonlinear optical material derivatives of 1-(4-Methoxy-2-methylphenyl)propan-2-one has been conducted. This includes studying their structural properties and second harmonic generation efficiency (Crasta et al., 2004).
Propiedades
IUPAC Name |
1-(4-methoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQISZAPZNSVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)propan-2-one | |
CAS RN |
16882-24-9 | |
| Record name | 1-(4-methoxy-2-methylphenyl)-2-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

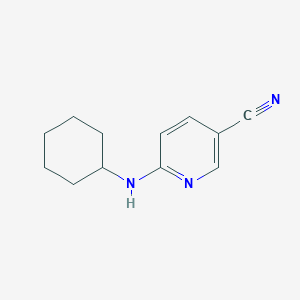
![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)
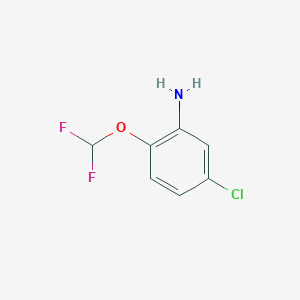
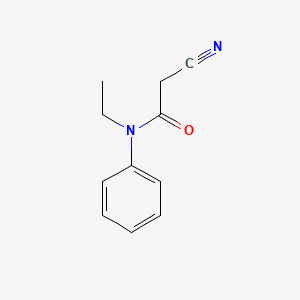
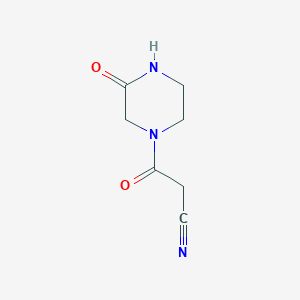
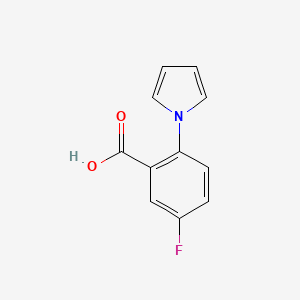
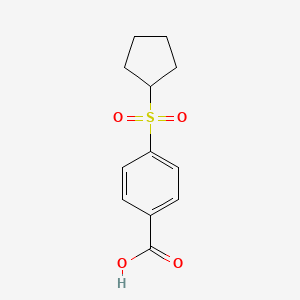
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)
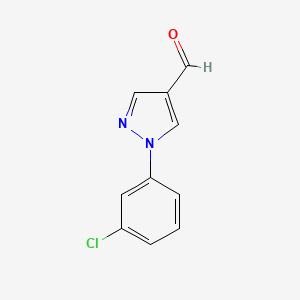
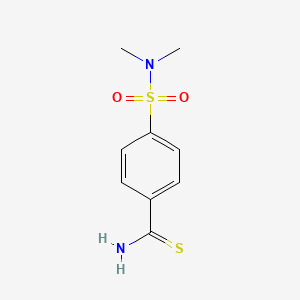
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)